molecular formula C14H22ClNO2 B3009604 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1217106-62-1

1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No. B3009604
CAS RN: 1217106-62-1
M. Wt: 271.79
InChI Key: IVSJJESRKADIGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the preparation of intermediates like 3-(pyridin-3-yloxyl)-1,2-epoxypropane, followed by epoxy cleavage with phenylpiperazine to yield the final products. For instance, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives is reported to have an effective yield above 68% . Similarly, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized for biological testing . These methods could potentially be adapted for the synthesis of "1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride".

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized using techniques such as MS, 1H, and 13C-NMR data . These techniques help confirm the structure of the synthesized compounds. The stereochemistry of related compounds is also crucial, as seen in the stereocontrolled synthesis of enantiomers using methods like Sharpless asymmetric dihydroxylation and hydrolytic kinetic resolution .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through their biological activities. For example, the trypanocidal activity of pyrrolopyridinyl-propanol derivatives against Trypanosoma cruzi was evaluated, with some compounds showing high activity but also host cell toxicity . The use of chiral auxiliaries in asymmetric aldol reactions with benzaldehyde demonstrates the stereoselective capabilities of pyrrolidinyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and stereochemistry. The enantiomeric purity of synthesized compounds is determined by capillary electrophoresis . The stereoselectivity in reactions is affected by factors such as temperature, solvent, and chelating agents . These properties are essential for the compound's biological activity and its potential therapeutic applications.

Scientific Research Applications

Chemical Analysis and Identification

Chemical compounds similar to 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, especially those involving pyrrolidine rings, are often subjects of analytical studies to understand their structure, metabolism, and pharmacokinetics. For instance, studies on other pyrrolidinophenone derivatives, such as pyrrolidinovalerophenone, have focused on their identification, analytical characterization, and metabolic pathways using techniques like NMR spectroscopy, GC-MS, and LC-MS/MS (Ameline et al., 2019). This approach could be applied to 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride for its detailed analytical profile and understanding its behavior in biological systems.

Pharmacokinetics and Metabolism

Compounds with structural similarities to 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride are often studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Research in this area aims to understand how these compounds are processed in the body and their potential therapeutic or toxicological effects. For example, studies on various pharmacological agents have detailed their metabolic pathways, identifying primary metabolites and routes of excretion (He et al., 2009; Shilling et al., 2010). Similar investigations could reveal how 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is metabolized and its potential implications for drug development or toxicological assessment.

properties

IUPAC Name

1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-12-4-6-14(7-5-12)17-11-13(16)10-15-8-2-3-9-15;/h4-7,13,16H,2-3,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSJJESRKADIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

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